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molecular formula C7H4BrF3S B1524088 4-Bromo-2-(trifluoromethyl)benzenethiol CAS No. 1208075-10-8

4-Bromo-2-(trifluoromethyl)benzenethiol

Cat. No. B1524088
M. Wt: 257.07 g/mol
InChI Key: XBPGBNVNPXUGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796471B2

Procedure details

4-Bromo-2-trifluoromethyl-benzenesulfonyl chloride (375 g, 1.16 mol) was dissolved in toluene (1.5 L) and a solution of triphenylphosphine (994 g, 3.79 mol) in toluene (1.5 L) was added at 5-10° C. within 45 min. The yellow suspension was stirred at 0-5° C. for min, then water (360 mL) was added at 5-12° C. (strongly exothermic) and the resulting colorless suspension was stirred for 20 min at room temperature. After filtration, the precipitate was washed with toluene (1 L). The combined organics were extracted with a potassium hydroxide solution (1M in water, 2.8 L). During extraction, 3 layers were formed. The upper layer was discarded, the other two were washed with toluene (1 L). The aqueous phase was acidified to pH 3-4 by addition of citric acid (280 g, 1.46 mol). After addition of n-heptane (1 L), the precipitate was filtered off and washed with n-heptane (500 mL). The layers of the combined filtrate were separated and the aqueous phase was extracted with n-heptane (1.5 L). The combined organic extracts were dried over sodium sulfate. Silica gel (250 g) was then added, the slurry was stirred for 10 min at room temperature, filtered and the filtered silica gel washed with n-heptane (1 L). The combined filtrate was concentrated and dried in vacuo at 45° C. to afford 291.2 g (98%) of the title compound as a colorless liquid that was used without further purification in the next step. MS (EI): m/z=256.9, 254.9 [M+H]+. 1H NMR (CDCl3, 400 MHz): δ 3.76 (q, J=2.8 Hz, 1H), 7.26 (d, J=8.3 Hz, 1H), 7.48 (dd, J=2.0 Hz, 8.5 Hz, 1H), 7.75 (d, J=1.9 Hz, 1H).
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
994 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Name
Quantity
360 mL
Type
reactant
Reaction Step Three
Quantity
280 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=O)=O)=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1(C)C=CC=CC=1.CCCCCCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[C:4]([C:12]([F:15])([F:13])[F:14])[CH:3]=1

Inputs

Step One
Name
Quantity
375 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
994 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
360 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
280 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The yellow suspension was stirred at 0-5° C. for min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 20 min at room temperature
Duration
20 min
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the precipitate was washed with toluene (1 L)
EXTRACTION
Type
EXTRACTION
Details
The combined organics were extracted with a potassium hydroxide solution (1M in water, 2.8 L)
EXTRACTION
Type
EXTRACTION
Details
During extraction
CUSTOM
Type
CUSTOM
Details
3 layers were formed
WASH
Type
WASH
Details
the other two were washed with toluene (1 L)
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with n-heptane (500 mL)
CUSTOM
Type
CUSTOM
Details
The layers of the combined filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with n-heptane (1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
ADDITION
Type
ADDITION
Details
Silica gel (250 g) was then added
STIRRING
Type
STIRRING
Details
the slurry was stirred for 10 min at room temperature
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtered silica gel washed with n-heptane (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 291.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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